An In-depth Technical Guide to 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS No. 179687-79-7)
An In-depth Technical Guide to 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS No. 179687-79-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores potential biological activities and mechanisms of action based on the analysis of structurally related molecules. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyridine derivatives.
Chemical and Physical Properties
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a compound characterized by a pyridine ring linked to a 2-chloro-4-nitrophenoxy moiety via a methylene ether bridge.[1] Its established Chemical Abstracts Service (CAS) number is 179687-79-7. This molecule serves as a versatile intermediate in the synthesis of more complex chemical entities.[2]
A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [3] |
| Molar Mass | 264.66 g/mol | [3] |
| Boiling Point | 414.736 °C at 760 mmHg | [3] |
| Density | 1.385 g/cm³ | [3] |
| Flash Point | 204.625 °C | [3] |
| Refractive Index | 1.618 | [3] |
| Vapor Pressure | 0 mmHg at 25 °C | [3] |
Synthesis and Purification
Proposed Synthetic Workflow
The logical workflow for the synthesis and purification is outlined below.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general methods for the synthesis of substituted pyridines and should be optimized for specific laboratory conditions.
Materials:
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2-(Hydroxymethyl)pyridine
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1,2-Dichloro-4-nitrobenzene
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Potassium hydroxide (KOH) or Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Ethyl acetate
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Hexanes
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium hydroxide (1.2 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C.
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Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the pyridyl alkoxide.
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Nucleophilic Substitution: Add a solution of 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
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Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
Direct biological studies on 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine are not extensively reported. However, the structural motifs present in the molecule—a substituted pyridine ring and a nitroaromatic group—are found in numerous biologically active compounds. This allows for the formulation of hypotheses regarding its potential pharmacological profile.
Inferred Biological Activities
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Anticancer Potential: Pyridine derivatives are known to exhibit a wide range of anticancer activities. For instance, some 2-phenol-4-chlorophenyl-6-aryl pyridines have been identified as topoisomerase II inhibitors.[4] The presence of the chloro and nitro functionalities on the phenoxy ring of the target compound may contribute to cytotoxic effects against cancer cell lines. Nitroaromatic compounds can undergo bioreduction to form reactive intermediates that induce cellular damage.[1][5]
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Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology and inflammation research. The specific substitution pattern of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine could potentially allow it to interact with the ATP-binding site of various kinases.
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G-Protein Coupled Receptor (GPCR) Modulation: Certain 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been developed as GPR119 agonists, suggesting that pyridine-based structures can modulate GPCR activity.[6]
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Antimicrobial and Antimalarial Activity: Pyridine derivatives have been investigated for their efficacy against various pathogens. Some have shown promising results as antimalarial agents by potentially targeting enzymes like dihydrofolate reductase.[4]
Postulated Signaling Pathway Involvement
Based on the activities of related compounds, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine could potentially interact with several key signaling pathways.
Caption: Potential molecular targets and downstream effects of the title compound.
Experimental Assays for Biological Evaluation
To elucidate the biological activity of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a series of in vitro assays are recommended.
General Cytotoxicity Assay Workflow
Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.
Recommended Biological Assays
| Assay Type | Specific Assay Examples | Endpoint Measured |
| Cytotoxicity | MTT, MTS, CellTiter-Glo | Cell viability, metabolic activity |
| Apoptosis | Annexin V/PI staining, Caspase activity assays | Induction of programmed cell death |
| Kinase Inhibition | Kinase enzyme assays (e.g., ADP-Glo), Western blot | Inhibition of specific kinase activity |
| GPCR Activity | cAMP assays, Calcium flux assays | Modulation of second messenger levels |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination | Inhibition of microbial growth |
| Topoisomerase Inhibition | DNA relaxation/supercoiling assays | Inhibition of topoisomerase enzyme activity |
Conclusion
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a chemical intermediate with potential for further development in medicinal chemistry. While direct biological data is limited, its structural components suggest a range of possible activities, including anticancer and antimicrobial effects. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further investigation. Future studies should focus on the systematic evaluation of its biological properties to validate the hypotheses presented herein and to uncover its full therapeutic potential.
References
- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine [myskinrecipes.com]
- 3. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
